

An In-depth Technical Guide to 2,3,4,5-Tetrafluorobenzaldehyde

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Compound of Interest

Compound Name: 2,3,4,5-Tetrafluorobenzaldehyde

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For researchers, scientists, and professionals in drug development and materials science, **2,3,4,5-tetrafluorobenzaldehyde** stands as a pivotal intermediate. Its unique fluorinated structure imparts distinct electronic properties and metabolic stability to target molecules, making it a valuable component in the synthesis of pharmaceuticals, agrochemicals, and advanced polymers. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity.

Core Molecular and Physical Properties

2,3,4,5-Tetrafluorobenzaldehyde is a colorless to light yellow liquid.^[1] Its fundamental properties are summarized below.

Property	Value	Reference
Molecular Formula	C ₇ H ₂ F ₄ O	[1][2][3]
Molecular Weight	178.09 g/mol	[1][3]
CAS Number	16583-06-5	[1][2][3]
Density	1.51 g/mL	[1]
Boiling Point	82 °C at 62 mmHg	[1]
Refractive Index	n _{20/D} 1.46	[1]
Appearance	Colorless to light yellow to light orange clear liquid	[1]
Storage	Store at room temperature or under inert gas (2-8°C)	[1][4]

Synthesis Protocols

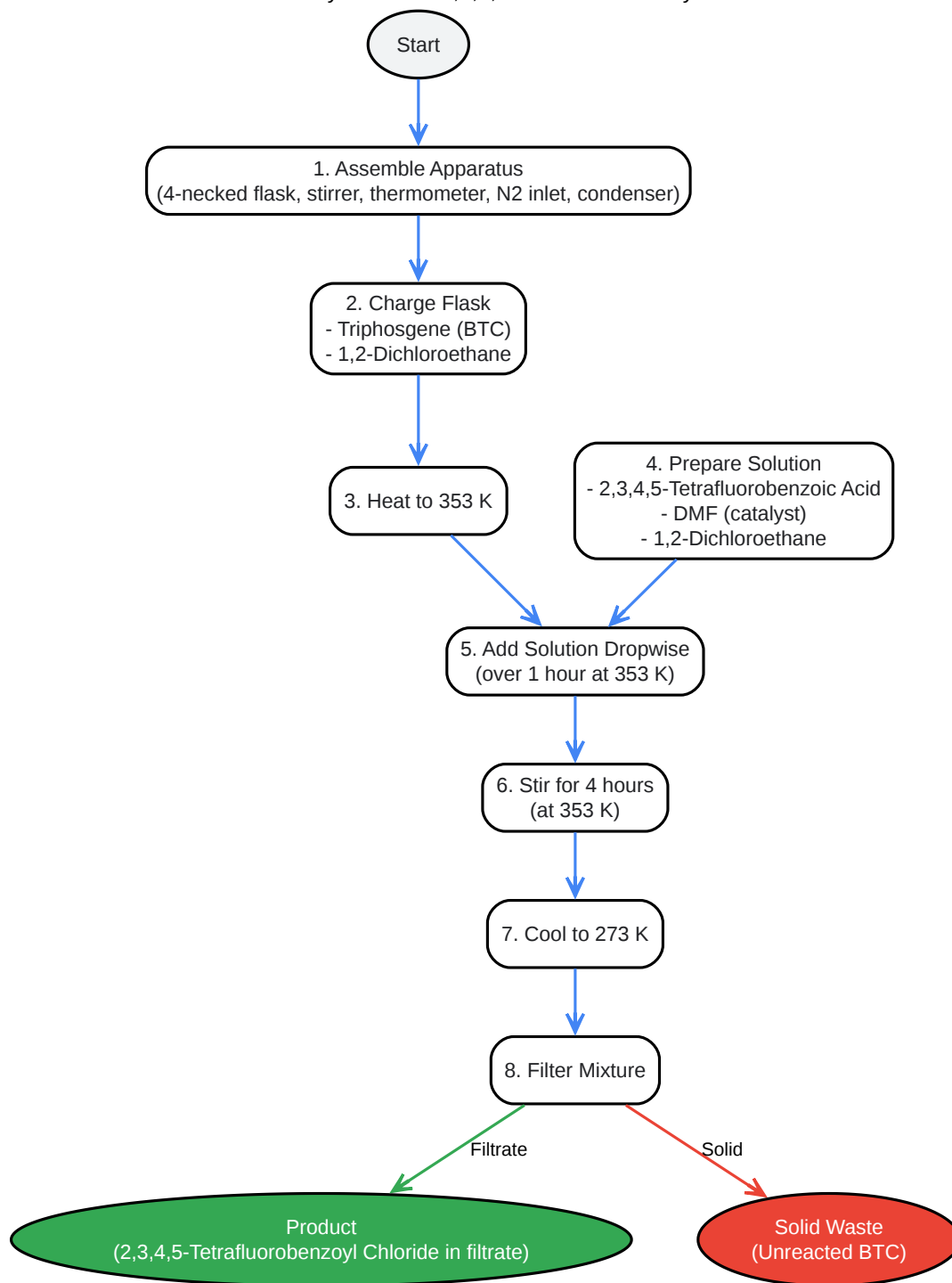
The synthesis of fluorinated benzaldehydes often involves multi-step processes. While a direct, detailed protocol for **2,3,4,5-tetrafluorobenzaldehyde** is not readily available in the provided search results, a common precursor is 2,3,4,5-tetrafluorobenzoic acid, which can be converted to the corresponding acyl chloride. The synthesis of 2,3,4,5-tetrafluorobenzoyl chloride from 2,3,4,5-tetrafluorobenzoic acid is a well-documented and analogous transformation.[5]

This method demonstrates a high-yield and selective process for creating the acyl chloride, a closely related and reactive derivative.[6]

- **Apparatus Setup:** A 4-necked round-bottom flask is equipped with a mechanical stirrer, a digital thermometer, a nitrogen inlet-outlet, and a condenser.
- **Reagent Preparation:** Charge the flask with triphosgene (BTC) (5.5 g, 18.5 mmol) and 1,2-dichloroethane (30 mL).
- **Reaction Initiation:** Heat the mixture to 353 K (80°C).

- Substrate Addition: Prepare a solution of 2,3,4,5-tetrafluorobenzoic acid (9.7 g, 50 mmol) and N,N-dimethylformamide (DMF) (0.18 g, 5 mol% of the acid) in 1,2-dichloroethane (50 mL).
- Controlled Reaction: Add the acid/DMF solution dropwise to the heated BTC solution over 1 hour at 353 K.
- Reaction Completion: Stir the mixture for an additional 4 hours at the same temperature.
- Workup: Cool the reaction mixture to 273 K (0°C) and filter to remove any unreacted BTC. The product, 2,3,4,5-tetrafluorobenzoyl chloride, is obtained in the filtrate and can be analyzed by Gas Chromatography (GC). A yield of up to 95% can be achieved with this method.^[6]

Workflow for Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride

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Caption: Synthesis workflow for a key derivative.

Chemical Reactivity and Applications

2,3,4,5-Tetrafluorobenzaldehyde is a versatile building block due to the reactivity of its aldehyde group and the unique properties conferred by the tetrafluorinated ring.^{[1][7]} It readily participates in reactions such as nucleophilic addition and condensation.^{[1][8]} Its primary applications are in the synthesis of:

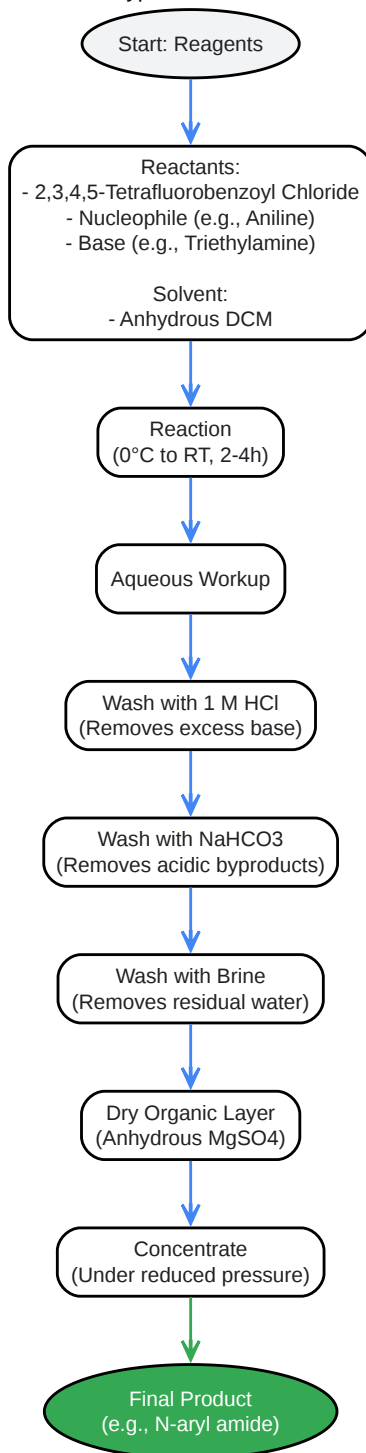
- **Pharmaceuticals:** The fluorinated phenyl moiety can enhance metabolic stability and binding affinity.^{[1][8]}
- **Agrochemicals:** Used in the development of potent herbicides and pesticides.^[1]
- **Advanced Materials:** A precursor for high-performance polymers and coatings with enhanced chemical stability.^[1]
- **Fluorescent Probes:** Serves as a precursor for creating fluorescent probes for biological imaging applications.^[1]

A common application of benzaldehyde derivatives is their conversion to other functional groups. The following protocol outlines the synthesis of an N-aryl amide from the corresponding acyl chloride, a reaction type for which **2,3,4,5-tetrafluorobenzaldehyde** derivatives are well-suited.^[9]

- **Apparatus Setup:** In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve a substituted aniline (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM).
- **Cooling:** Cool the solution to 0°C in an ice bath.
- **Reagent Addition:** Slowly add a solution of 2,3,4,5-tetrafluorobenzoyl chloride (1.1 eq.) in anhydrous DCM to the stirred solution over 30 minutes.
- **Reaction:** Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor progress using Thin Layer Chromatography (TLC).
- **Quenching:** Upon completion, quench the reaction with water.

- Workup: Transfer the mixture to a separatory funnel. Wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
- Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the N-aryl amide product.

Logical Flow of a Typical Reaction and Purification

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Caption: General workflow for acylation reactions.

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